2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an ethyl group, an indole moiety at the 5-position, and a sulfanyl-linked acetamide chain terminating in a tetrahydrofuran (oxolan) derivative. The indole group may enhance hydrophobic interactions, while the oxolan side chain could improve solubility compared to bulkier aryl substituents .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-4,7-8,11,13,20H,2,5-6,9-10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXXRPQMNVGOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Construction of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds containing indole and triazole moieties can interact with various enzymes and receptors, potentially modulating their activity . The sulfanyl group may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in three regions:
Triazole substituents : Ethyl (target) vs. allyl (, compounds 6a–7b) or cyclopropyl ().
Aryl/heteroaryl groups at position 5 : Indole (target) vs. pyridinyl (), phenyl (), or carbazolyl ().
Acetamide side chain : Oxolan-derived (target) vs. ethylphenyl (VUAA1, ), carbazolyl (), or chlorophenyl ().
Biological Activity
The compound 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.39 g/mol. The structure features a triazole ring, an indole moiety, and a sulfanyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds containing indole and triazole moieties exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) :
- Against S. aureus , the MIC was found to be 0.5 μg/mL.
- For E. coli , the MIC was determined to be 1 μg/mL.
These results suggest that the compound effectively inhibits the growth of these pathogens, potentially due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound was evaluated using several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer).
- Cytotoxicity Assays :
- The compound exhibited an IC50 value of 8 μM against A549 cells.
- For HeLa cells, the IC50 was reported at 12 μM.
These findings indicate that the compound has promising antiproliferative effects on cancer cells, likely mediated through apoptosis induction.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it is hypothesized that the compound triggers apoptotic pathways leading to cell death.
Case Studies and Research Findings
Recent studies have further explored the biological implications of similar compounds within the same class:
- Triazole Derivatives : A study published in MDPI demonstrated that various triazole derivatives showed significant activity against Mycobacterium tuberculosis , with some compounds exhibiting MIC values as low as 0.98 μg/mL against MRSA strains .
- Indole-Based Compounds : Another research highlighted indole derivatives' ability to prevent biofilm formation in bacterial cultures, emphasizing their potential as therapeutic agents in treating infections caused by biofilm-forming pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
